2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione
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Description
The compound “2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . The molecular weight of the related compound [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- is 150.1380 . It has been studied for its potential as a SARS-CoV-2 Main protease inhibitor .
Synthesis Analysis
The synthesis of related compounds involves reactions that are similar to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine .Molecular Structure Analysis
The molecular structure of the related compound [1,2,4]Triazolo [1,5-a]pyrimidin-7-ol, 5-methyl- is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The related compounds have been found to be potent SARS-CoV-2 Main protease inhibitors . They effectively interacted with the crucial active site amino acid residues His41, Cys145, and Glu166 .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c1-11-7-15(24-18(21-11)19-10-20-24)22-8-13-14(9-22)17(26)23(16(13)25)12-5-3-2-4-6-12/h2-7,10,13-14H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAABKAJKVLKNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CC4C(C3)C(=O)N(C4=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-2-phenyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione |
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